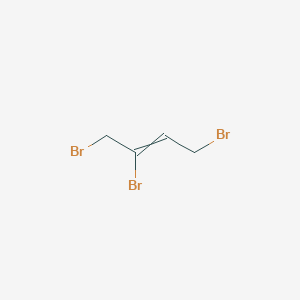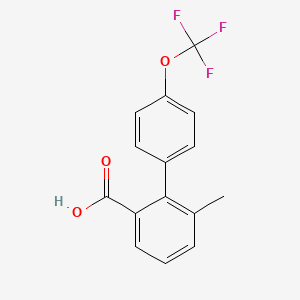
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes multiple phenyl and trimethylphenyl groups attached to a benzene-1,4-diamine core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine typically involves the reaction of 2,4,6-trimethylaniline with benzene-1,4-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic amines, quinones, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N1,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~4~-Diphenylbenzene-1,4-diamine
- N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine
- N~1~,N~4~-Tetra(4-pyridyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Properties
CAS No. |
663943-10-0 |
|---|---|
Molecular Formula |
C36H36N2 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
1-N,4-N-diphenyl-1-N,4-N-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C36H36N2/c1-25-21-27(3)35(28(4)22-25)37(31-13-9-7-10-14-31)33-17-19-34(20-18-33)38(32-15-11-8-12-16-32)36-29(5)23-26(2)24-30(36)6/h7-24H,1-6H3 |
InChI Key |
WNQZAOCNIAESBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



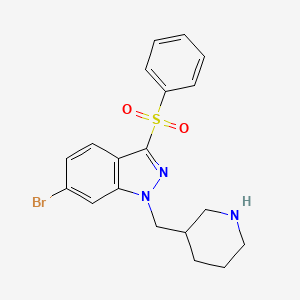
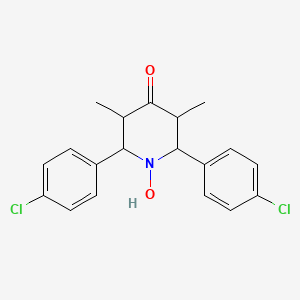

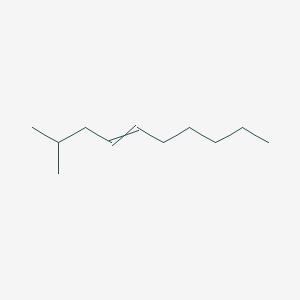
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
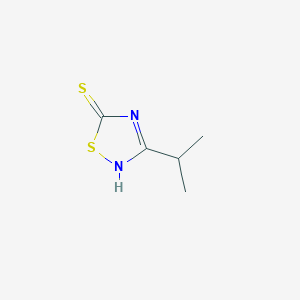
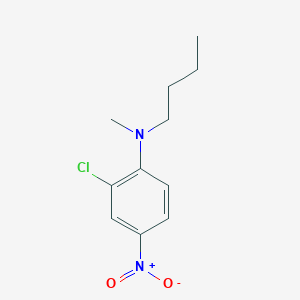
methanone](/img/structure/B12538034.png)
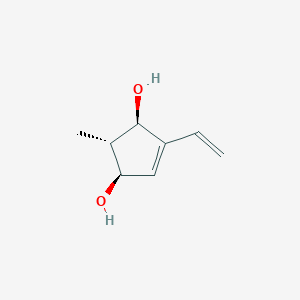
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
